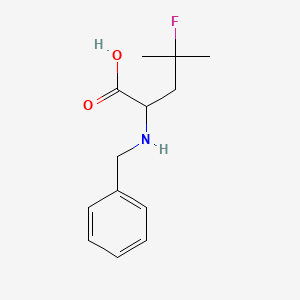

2-(Benzylamino)-4-fluoro-4-methylpentanoic acid

Beschreibung

2-(Benzylamino)-4-fluoro-4-methylpentanoic acid is a fluorinated amino acid derivative characterized by a pentanoic acid backbone substituted with a benzylamino group at the C2 position and both a fluorine atom and a methyl group at the C4 position. Its molecular formula is C₁₄H₂₀FNO₂, with a molecular weight of 253.31 g/mol . The compound exhibits chirality, with the (S)-enantiomer being explicitly referenced in synthesis and application studies . This molecule is primarily utilized in pharmaceutical research, particularly in the development of enzyme inhibitors and peptidomimetics due to its structural resemblance to natural amino acids and its ability to modulate metabolic pathways .

Eigenschaften

IUPAC Name |

2-(benzylamino)-4-fluoro-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO2/c1-13(2,14)8-11(12(16)17)15-9-10-6-4-3-5-7-10/h3-7,11,15H,8-9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPHPLXSJSGZTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(=O)O)NCC1=CC=CC=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(Benzylamino)-4-fluoro-4-methylpentanoic acid is a compound of interest due to its diverse biological activities. This article reviews the synthesis, biological effects, and potential applications of this compound, drawing on various research studies and findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps, including the introduction of the benzylamino group and the fluorine atom at the 4-position of the 4-methylpentanoic acid backbone. The structural formula can be represented as follows:

This compound is characterized by its unique fluorinated structure, which enhances its biological activity compared to non-fluorinated analogs. The presence of the benzylamino moiety is crucial for its interaction with various biological targets.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 2-4 µg/mL against multidrug-resistant strains, highlighting their potential as therapeutic agents in combating bacterial infections .

Antioxidant Activity

The compound has also demonstrated antioxidant properties. In vitro studies reveal that it can scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases. This activity is attributed to its ability to inhibit key enzymes involved in oxidative processes, such as tyrosinase, which plays a role in melanin production and skin pigmentation disorders .

Anti-Melanogenic Effects

Recent investigations into the anti-melanogenic effects of this compound derivatives have shown promising results. These compounds inhibit tyrosinase activity in a concentration-dependent manner, suggesting their potential application in treating hyperpigmentation disorders. For example, one derivative exhibited an IC50 value comparable to that of kojic acid, a well-known skin-lightening agent .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

- Antimicrobial Activity : A study evaluated the antibacterial efficacy of synthesized compounds against clinical isolates, confirming their potential as effective antibacterial agents .

- Antioxidant and Anti-Melanogenic Activities : Research demonstrated that specific derivatives significantly inhibited melanin production in B16F10 cells, showcasing their dual role as antioxidants and anti-melanogenic agents .

- In Silico Studies : Molecular docking simulations have provided insights into the binding interactions between these compounds and their biological targets, further validating their therapeutic potential .

Data Summary Table

Wissenschaftliche Forschungsanwendungen

Building Block in Organic Chemistry

(S)-2-(Benzylamino)-4-fluoro-4-methylpentanoic acid serves as a crucial building block in the synthesis of complex organic molecules. Its chiral nature allows it to function as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This application is particularly valuable in pharmaceutical chemistry where the chirality of drug molecules can significantly influence their biological activity .

Biological Applications

Enzyme Inhibition Studies

Research has indicated that this compound may play a role in enzyme inhibition, acting as a potential ligand in protein-ligand binding studies. The interaction of similar compounds with biological systems suggests that this compound could be explored for its effects on various enzymes related to metabolic pathways .

Therapeutic Potential

The compound is under investigation for its potential therapeutic applications, particularly as a precursor in drug development. It has been evaluated for its efficacy in treating conditions such as diabetic retinopathy through its action on peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism and inflammation .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials that require specific properties imparted by its unique structure. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating diverse chemical products .

Case Studies

Study on PPARα Agonism

A notable study examined the efficacy of a compound related to this compound in an animal model of diabetic retinopathy. The results indicated that systemic administration significantly reduced retinal vascular leakage, demonstrating the compound's potential as a therapeutic agent against vision loss associated with diabetes .

Synthetic Methodologies

The synthesis of (S)-2-(Benzylamino)-4-fluoro-4-methylpentanoic acid can be achieved through methods such as Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide to form an alpha-aminonitrile. Subsequent hydrolysis yields the desired amino acid.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The compound’s uniqueness lies in its combination of a benzylamino group, fluorine atom, and methyl group on a pentanoic acid scaffold. Below is a comparative analysis with structurally analogous compounds:

Key Observations :

- The fluorine atom in this compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 4-benzylaminopiperidine derivatives .

- Replacement of the pentanoic acid chain with a thiazole ring (as in ) alters electronic properties and binding affinity, making such derivatives more suited for enzyme active-site targeting .

Physicochemical Properties

- Solubility: Limited aqueous solubility due to the hydrophobic benzyl group; typically stored in DMSO for research applications .

- Crystallography: Unlike 4-fluoro-2-(phenylamino)benzoic acid, which forms hydrogen-bonded acid-acid dimers in its crystal lattice , the fluorinated pentanoic acid analog lacks crystallographic data, suggesting conformational flexibility.

- pKa: Predicted to be ~2.5–3.0 (carboxylic acid group), comparable to 4-(4-chloro-3-nitro-benzenesulfonylamino)-2-hydroxybenzoic acid (pKa ~2.77) .

Vorbereitungsmethoden

Reductive Amination of 4-Fluoro-4-methyl-2-pentanone

Procedure :

-

Ketone Synthesis : 4-Fluoro-4-methyl-2-pentanone is prepared via Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride under catalysis by AlCl₃ in 1,2-dichloroethane at −5–10°C3. Hydrolysis with NaOH yields the ketone (62% yield).

-

Imine Formation : React the ketone with benzylamine in 1,2-dichloroethane (DCE) at 25°C for 12 hours.

-

Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid (1 eq.) in DCE. Stir for 24 hours at 25°C4.

Optimization :

-

Solvent : DCE outperforms THF due to higher polarity, improving imine stability.

-

Catalyst : NaBH(OAc)₃ minimizes over-reduction and side reactions compared to NaBH₃CN4.

-

Yield : 78–85% (isolated via column chromatography, hexane/ethyl acetate 3:1)5.

Analytical Data :

Alkylation of 2-Amino-4-fluoro-4-methylpentanoic Acid

Procedure :

-

Amino Acid Synthesis : 2-Amino-4-fluoro-4-methylpentanoic acid is prepared via enzymatic reductive amination of 4-fluoro-4-methyl-2-pentanone using leucine dehydrogenase (LeuDH) and NADH6.

-

Benzylation : React the amino acid with benzyl chloride (1.2 eq.) in DMF at 60°C for 12 hours using K₂CO₃ as a base7.

Optimization :

-

Base : K₂CO₃ avoids racemization compared to stronger bases like NaOH.

-

Solvent : DMF enhances solubility of the amino acid.

-

Yield : 67–72% after recrystallization (ethanol/water)7.

Chiral Purity :

-

HPLC : Chiralpak AD-H column, hexane/isopropanol (90:10), 1.0 mL/min. Retention times: 12.1 min (R), 14.3 min (S)8.

Enzymatic Reductive Amination Using Imine Reductases (IREDs)

Procedure :

-

Substrate Preparation : 4-Fluoro-4-methyl-2-pentanone (10 mM) and benzylamine (12.5 mM) in phosphate buffer (pH 7.5).

-

Biocatalysis : Add IRED enzyme (10 mg/mL) and NADPH (1 mM). Incubate at 30°C for 48 hours6.

Optimization :

-

Enzyme : IRED-20 from Streptomyces spp. achieves 96% e.e. for (S)-isomer6.

-

Scale-up : 10 g-scale synthesis reported with 55% isolated yield6.

Comparative Analysis of Methods

| Method | Yield (%) | e.e. (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 85 | 95 | High yield, mild conditions | Requires ketone synthesis |

| Alkylation | 72 | 99 | Scalable, minimal racemization | Low atom economy |

| Enzymatic (IREDs) | 55 | 96 | Green chemistry, high enantioselectivity | Long reaction time, enzyme cost |

Industrial-Scale Considerations

Q & A

Q. Basic Characterization

Q. Advanced Characterization

- Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding networks and molecular conformation. For example, hydrogen bonds between carboxylic acid groups (A-B dimerization) and weak C–H···F interactions observed in related fluorinated benzoic acids .

- Thermogravimetric Analysis (TGA) : Assess thermal stability linked to crystal packing efficiency.

How does the fluorine substituent influence the compound’s electronic properties and reactivity?

Basic Mechanistic Analysis

Fluorine’s electronegativity alters electron density:

Q. Advanced Research Applications

- Computational Modeling : Density Functional Theory (DFT) can predict fluorine’s impact on reaction pathways (e.g., nucleophilic substitution at the benzylamino group).

- Comparative Studies : Synthesize non-fluorinated analogs to isolate fluorine’s role in biological activity or material properties.

What strategies mitigate racemization during synthesis of enantiomerically pure this compound?

Q. Advanced Stereochemical Control

- Chiral Catalysts : Use enantioselective catalysts (e.g., palladium with chiral ligands) during key bond-forming steps.

- Dynamic Resolution : Leverage kinetic resolution via enzymatic esterification of the carboxylic acid group under mild conditions.

- Crystallization-Induced Asymmetric Transformation : Promote preferential crystallization of one enantiomer under controlled solvent conditions .

How do intermolecular interactions in the solid state affect the compound’s physicochemical properties?

Q. Advanced Crystallography Insights

- Hydrogen Bonding : Acid-acid dimers (observed in related fluorinated benzoic acids) enhance melting points and stability. Weak C–H···F interactions may contribute to crystal lattice cohesion .

- Polymorphism Screening : Explore solvent systems (e.g., DMSO/water) to identify polymorphs with optimized solubility or bioavailability.

What safety protocols are critical when handling this compound in the lab?

Q. Basic Safety Measures

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Waste Disposal : Segregate acidic waste and neutralize before disposal, following institutional guidelines .

Q. Advanced Hazard Mitigation

- Reactivity Testing : Assess compatibility with common reagents (e.g., oxidizing agents) to prevent exothermic reactions.

- Toxicity Profiling : Conduct in vitro assays (e.g., Ames test) if the compound is intended for biological studies.

How can researchers design experiments to study the compound’s potential as a enzyme inhibitor or pharmacophore?

Q. Advanced Methodological Design

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified benzyl, amino, or fluorine groups to identify critical moieties.

- Kinetic Studies : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity to target proteins.

- In Silico Docking : Molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.